3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione
CAS No.:
Cat. No.: VC17805648
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO3S |
|---|---|
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | (3-methoxy-1,1-dioxothian-3-yl)methanamine |
| Standard InChI | InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3 |
| Standard InChI Key | GFSFSHPUXQHPLV-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CCCS(=O)(=O)C1)CN |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core consists of a thiane ring—a saturated six-membered ring containing one sulfur atom—modified by two key functional groups:
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A sulfone group () at the 1-position, indicated by the "1lambda6" notation, which specifies sulfur’s +4 oxidation state .
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Aminomethyl () and methoxy () substituents at the 3-position, contributing to its polarity and reactivity.
The IUPAC name, 3-(aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione, reflects this arrangement. Its SMILES notation, , further clarifies the connectivity .
Comparative Structural Analysis
Structurally analogous compounds include:
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3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione: A five-membered thiolane ring with an ethyl group instead of methoxy .
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3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride: A fused aromatic system with a benzothiophene core .
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3-Amino-4-methyl-1lambda6-thiolane-1,1-dione: A thiolane derivative with an amino group at the 3-position and a methyl group at the 4-position .
These analogs highlight the role of ring size, substituents, and aromaticity in modulating physicochemical and biological properties .
Synthesis and Physicochemical Properties
Physicochemical Profile
Key properties inferred from structural analogs include:
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Solubility: Polar sulfone and amine groups likely confer water solubility, though the methoxy moiety may enhance lipophilicity .
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Stability: Sulfones are generally thermally stable but susceptible to strong reducing agents .
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Spectroscopic Signatures: Infrared (IR) spectra would show stretching vibrations near 1150–1300 cm, while nuclear magnetic resonance (NMR) would reveal distinct proton environments for the aminomethyl ( 2.5–3.5 ppm) and methoxy groups ( 3.3–3.7 ppm) .
Biological Activity and Mechanisms
Enzyme Interactions
Preliminary studies suggest the compound interacts with metabolic enzymes, potentially inhibiting or activating targets such as:
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Cytochrome P450 (CYP) isoforms: Sulfone-containing compounds often modulate CYP activity, affecting drug metabolism .
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Amino acid decarboxylases: The aminomethyl group may mimic endogenous substrates, altering neurotransmitter synthesis .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s bifunctional reactivity (amine and sulfone) positions it as a candidate for:
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Prodrug Design: Amine groups facilitate conjugation with targeting moieties .
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Enzyme Inhibitors: Sulfone motifs often serve as transition-state analogs in protease inhibitors .
Material Science Innovations
In polymer chemistry, sulfone groups improve:
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Thermal Stability: Polyethersulfones (PES) derived from similar structures withstand high temperatures .
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Solvent Resistance: Sulfone-containing resins resist degradation in harsh chemical environments .
Future Research Directions
Critical gaps include:
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Mechanistic Studies: Elucidating interactions with specific enzyme targets using crystallography or kinetic assays .
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Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity .
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Scalable Synthesis: Developing cost-effective, green chemistry routes for industrial production .
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